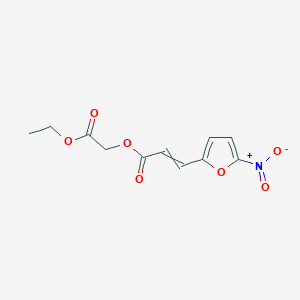
2-Ethoxy-2-oxoethyl 3-(5-nitrofuran-2-YL)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-2-oxoethyl 3-(5-nitrofuran-2-yl)prop-2-enoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a nitrofuran moiety, which is often associated with antimicrobial properties, and an ethoxy-oxoethyl group that contributes to its reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-oxoethyl 3-(5-nitrofuran-2-yl)prop-2-enoate typically involves the esterification of 3-(5-nitrofuran-2-yl)prop-2-enoic acid with 2-ethoxy-2-oxoethanol. This reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
3-(5-nitrofuran-2-yl)prop-2-enoic acid+2-ethoxy-2-oxoethanol→2-Ethoxy-2-oxoethyl 3-(5-nitrofuran-2-yl)prop-2-enoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-2-oxoethyl 3-(5-nitrofuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ethoxy-oxoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the ethoxy-oxoethyl group under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Ethoxy-2-oxoethyl 3-(5-nitrofuran-2-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential use in developing new antibiotics or antifungal agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-2-oxoethyl 3-(5-nitrofuran-2-yl)prop-2-enoate is primarily attributed to its nitrofuran component. The nitrofuran ring can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making it effective against various microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Nitrofuran-2-yl)prop-2-en-1-one: Shares the nitrofuran moiety and has similar antimicrobial properties.
2-Ethoxy-2-oxoethyl 3-(5-nitrofuran-2-yl)propanoate: Similar structure but with a different alkyl chain length.
Uniqueness
2-Ethoxy-2-oxoethyl 3-(5-nitrofuran-2-yl)prop-2-enoate is unique due to its combination of the ethoxy-oxoethyl group and the nitrofuran moiety, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
90147-23-2 |
|---|---|
Fórmula molecular |
C11H11NO7 |
Peso molecular |
269.21 g/mol |
Nombre IUPAC |
(2-ethoxy-2-oxoethyl) 3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H11NO7/c1-2-17-11(14)7-18-10(13)6-4-8-3-5-9(19-8)12(15)16/h3-6H,2,7H2,1H3 |
Clave InChI |
BBRBFOZAPGNOCP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


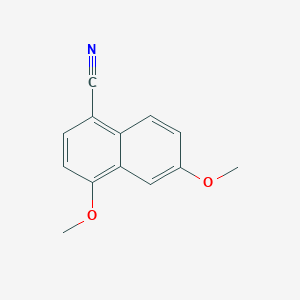
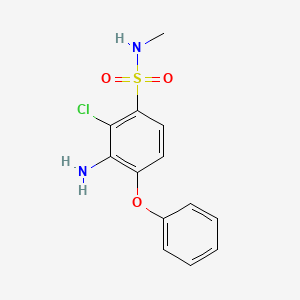
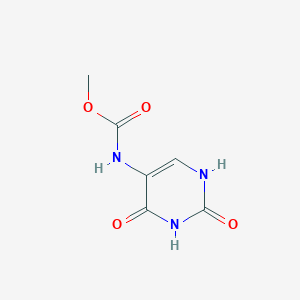
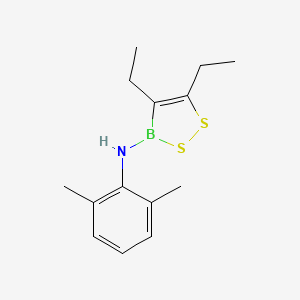
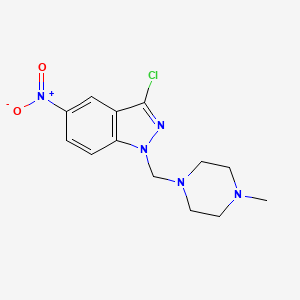
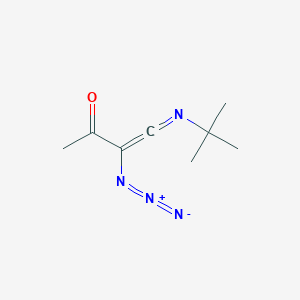


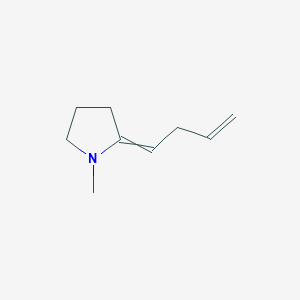

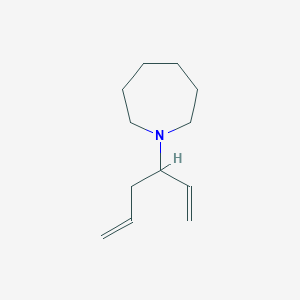
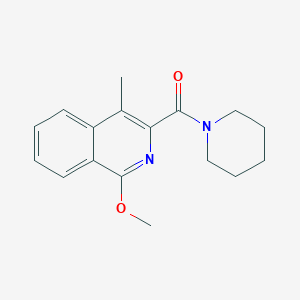
![Propyl [3-bromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14380014.png)
![1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one](/img/structure/B14380022.png)
